Rhizolotine

Description

Contextualizing Specialized Metabolites in Ecosystems

Specialized metabolites, historically referred to as secondary metabolites, are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they play crucial roles in the interactions of the organism with its environment. In microbial ecosystems, these compounds are fundamental to processes such as symbiosis, pathogenesis, and competition. nih.govnih.gov For instance, some microbes produce antibiotics to inhibit the growth of competitors, while others synthesize signaling molecules to communicate with host organisms. nih.govmdpi.com

The rhizosphere, the soil region immediately surrounding plant roots, is a hotspot of microbial activity and a prime example of an environment shaped by specialized metabolites. nih.govfrontiersin.orgnih.gov Plants release a variety of compounds through their roots, which in turn attract and support a specific community of microorganisms. nih.govmdpi.com These microbes can promote plant growth by fixing atmospheric nitrogen, solubilizing essential nutrients, or protecting the plant from pathogens. notulaebotanicae.royoutube.com The chemical dialogue between plants and microbes, mediated by specialized metabolites, is therefore essential for the health and productivity of terrestrial ecosystems. mdpi.comnih.gov

Historical Perspective on Rhizolotine Isolation and Initial Classification

Rhizolotine was first isolated and identified from the root nodules of Lotus tenuis that had been inoculated with the bacterium Rhizobium loti strain NZP2037. rsc.orgresearchgate.netqu.edu.qa Initial investigations in the mid-1980s revealed a novel compound with a unique chemical structure. rsc.orgnih.gov It was characterized as a silver nitrate-positive cation and was initially described as the riboside of a novel alpha-hydroxyimino acid containing a 1,4,5,6-tetrahydropyrimidine (B23847) ring. nih.govasm.orgnih.gov This discovery was significant as it introduced a new class of molecule into the study of rhizobia-legume symbiosis. rsc.orgrsc.org

The isolation process involved extraction from the ethanol-soluble fraction of the root nodules, followed by further purification to yield the pure compound. rsc.orgresearchgate.net Subsequent structural elucidation confirmed its unique features, setting it apart from other known metabolites involved in symbiotic nitrogen fixation. rsc.org

Significance of Rhizolotine as a Novel Opine-Like Metabolite

Rhizolotine is classified as a novel opine-like metabolite. rsc.orghodoodo.combiocat.commedkoo.comcymitquimica.com Opines are low-molecular-weight compounds produced in plant tissues transformed by pathogenic or symbiotic bacteria, such as Agrobacterium tumefaciens and Rhizobium rhizogenes. wikipedia.orgsanbi.org These bacteria genetically modify the plant cells to produce opines, which the bacteria can then use as a specific source of carbon and nitrogen. wikipedia.orgsanbi.org

The classification of rhizolotine as an opine-like compound is based on several key observations. Its synthesis is specific to the nodule environment created by the interaction between Rhizobium loti and the Lotus host plant. nih.gov Furthermore, Rhizobium loti NZP2037 can specifically degrade rhizolotine, while other rhizobial strains such as Sinorhizobium meliloti and Rhizobium trifolii, as well as Agrobacterium tumefaciens, are unable to do so. nih.govasm.orgnih.gov This specificity suggests that rhizolotine plays a role in providing a nutritional advantage to the nodule-forming bacterium, a defining characteristic of opines. 111.68.96 The biosynthesis of rhizolotine is dependent on a successful infection and bacterial release from the infection thread into the plant cells, further solidifying its role as a marker of a functional symbiotic relationship. nih.gov

Structure

3D Structure

Properties

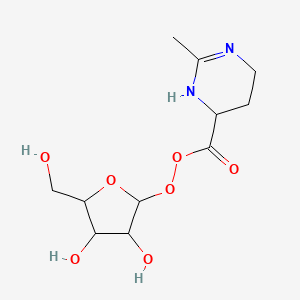

IUPAC Name |

[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] 2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboperoxoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O7/c1-5-12-3-2-6(13-5)10(17)19-20-11-9(16)8(15)7(4-14)18-11/h6-9,11,14-16H,2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPMRSCVYZQHCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC(N1)C(=O)OOC2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Natural Occurrence of Rhizolotine

Comparative Presence in Diverse Legume Nodules

While initially found in Lotus tenuis, Rhizolotine has also been detected in the nodules of a variety of other legumes, provided they have been inoculated with Rhizobium loti NZP2037. nih.gov This suggests that the distribution of Rhizolotine is dependent on the bacterial partner rather than the specific legume host. nih.gov

Isolation from Lotus tenuis Root Nodules

Bacterial vs. Host Plant Determinism of Rhizolotine Synthesis

Research strongly indicates that the synthesis of Rhizolotine is determined by the bacterium, Rhizobium loti NZP2037, and not the host plant. nih.gov Evidence for this includes the presence of Rhizolotine in various legume species when nodulated by this specific bacterial strain. nih.gov Further studies with mutant strains of Rhizobium loti have shown that processes such as infection and the release of bacteria from the infection thread are necessary for the synthesis of this compound within the nodule. nih.govasm.org

Structural Classification and Biosynthetic Precursors of Rhizolotine

Classification as a Riboside of a Novel Alpha-Hydroxyimino Acid

Rhizolotine is chemically classified as the riboside of a novel alpha-hydroxyimino acid. nih.govnih.gov Its formal chemical name is 1,4,5,6-Tetrahydro-2-methyl-4-(β-D-ribofuranosyloxy)-4-pyrimidinecarboxylic acid. vdoc.pub The structure consists of two main components: a derivative of a heterocyclic amino acid and a ribose sugar molecule. The sugar component is a β-D-ribofuranose, a five-membered ring form of ribose, which is attached to the heterocyclic base. vulcanchem.com This glycosidic linkage, specifically a ribosidic bond, is a key feature of its classification.

Table 1: Molecular Data for Rhizolotine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₈N₂O₇ | vulcanchem.com |

| Molecular Weight | 290.27 g/mol | vulcanchem.com |

| IUPAC Name | 1,4,5,6-Tetrahydro-2-methyl-4-(β-D-ribofuranosyloxy)-4-pyrimidinecarboxylic acid | vdoc.pub |

| CAS Registry Number | 102731-62-4 | vulcanchem.com |

Characterization of the 1,4,5,6-Tetrahydropyrimidine (B23847) Ring System

The core of the novel acid portion of Rhizolotine is a 1,4,5,6-tetrahydropyrimidine ring. nih.govnih.gov This is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, and it is partially saturated. ontosight.ainih.gov The tetrahydropyrimidine (B8763341) ring system is a versatile structural motif found in various biologically active molecules and serves as a key building block in their synthesis. ontosight.ai In Rhizolotine, this ring is substituted with a methyl group at the second carbon position and a carboxylic acid group. vulcanchem.comvdoc.pub The presence of this partially saturated pyrimidine (B1678525) ring is a defining characteristic of the molecule's structure. ontosight.ai

Table 2: Key Structural Features of Rhizolotine

| Structural Component | Description | Source |

|---|---|---|

| Heterocyclic Base | A 2-methyl-4-carboxy-1,4,5,6-tetrahydropyrimidine moiety. | vulcanchem.comvdoc.pub |

| Sugar Moiety | A β-D-ribofuranose unit. | vulcanchem.com |

| Linkage | The heterocyclic base and sugar are connected via a ribosidic bond. | nih.govnih.gov |

Structural Relationship to Ectoine (B1671093) and Other Microbial Osmolytes

Structurally, Rhizolotine is considered to be a derivative of ectoine. nih.govresearchgate.net Ectoine is a well-characterized compatible solute, or osmolyte, that accumulates in the cytoplasm of many bacteria to provide protection against osmotic stress. nih.govnih.gov Ectoine itself is a cyclic amino acid derivative, chemically known as (4S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid. The core 1,4,5,6-tetrahydropyrimidine ring is identical to that found in Rhizolotine. nih.gov This structural similarity suggests a potential functional relationship and a shared biosynthetic origin for the heterocyclic portion of the molecule. Like ectoine, which helps organisms survive in high-salt environments, Rhizolotine's structure may be related to the unique osmotic environment within the root nodule. nih.gov

Conceptual Framework for Biosynthetic Assembly

The biosynthesis of Rhizolotine is a symbiotic process, requiring both the legume host and the Rhizobium loti microsymbiont. nih.gov A conceptual framework for its assembly can be proposed based on its structure and its relationship to ectoine. The biosynthesis of ectoine is known to proceed in three enzymatic steps starting from L-aspartate-β-semialdehyde. nih.gov It is plausible that the 1,4,5,6-tetrahydropyrimidine core of Rhizolotine is synthesized by the bacterium using a similar pathway.

The subsequent steps would involve modifications unique to the symbiotic environment. This includes the attachment of the β-D-ribofuranose moiety to the tetrahydropyrimidine ring. The synthesis is dependent on the successful infection of the plant by the bacterium and the release of bacteria from the infection thread into the plant cells. nih.gov This indicates that specific signals or precursors from the plant host are likely necessary to complete the final assembly of the Rhizolotine molecule. The process appears to be tightly regulated, as the compound is found specifically in effective nodules. nih.gov

Elucidation of Rhizolotine Biosynthesis

Microbial Origin of the Biosynthetic Pathway

The synthesis of rhizolotine is dictated by the bacterial symbiont, not the host plant. nih.gov This was demonstrated in studies where Rhizobium loti strain NZP2037 was found to produce rhizolotine in nodules across a range of different legume species, indicating that the genetic machinery for its production is contained within the bacterium. nih.gov

The genes responsible for rhizolotine biosynthesis are believed to be located on the chromosome of Rhizobium loti. bibliotekanauki.plptbioch.edu.pl This is supported by evidence showing that a plasmid-cured derivative of R. loti strain NZP2037 was still capable of inducing nodules that contained rhizolotine. nih.gov While many rhizobial species carry essential symbiosis genes on large plasmids (pSym), in R. loti these functions are primarily chromosomally encoded. bibliotekanauki.plptbioch.edu.pl

Rhizolotine is structurally a derivative of ectoine (B1671093), which suggests that its biosynthetic pathway is related to that of ectoine. asm.org Although the specific genes for rhizolotine synthesis have not been definitively identified, it is hypothesized that they include homologs of the core ectoine biosynthesis genes.

Table 1: Putative Genes in Rhizolotine Biosynthesis

| Putative Gene | Hypothesized Function in Rhizolotine Pathway | Basis of Hypothesis |

|---|---|---|

| ectA-like | L-2,4-diaminobutyrate acetyltransferase | Core enzyme in the biosynthesis of ectoine, the precursor to rhizolotine. asm.org |

| ectB-like | L-2,4-diaminobutyrate transaminase | Core enzyme in the biosynthesis of ectoine, the precursor to rhizolotine. asm.org |

| ectC-like | Ectoine synthase | Core enzyme in the biosynthesis of ectoine, the precursor to rhizolotine. asm.org |

| Unknown Transferase | Ribosyltransferase | Attachment of the ribose sugar moiety to the ectoine-like core. nih.gov |

| Unknown Oxidase/Reductase | Formation of the α-hydroxyimino group | Structural modification of the ectoine-like core. nih.gov |

Genetic studies using bacterial mutants have provided critical insights into when rhizolotine is synthesized during symbiosis. nih.gov Experiments with R. loti have shown that the stage of nodule development is crucial for the production of this compound.

A key finding is that rhizolotine synthesis is uncoupled from nitrogen fixation itself. nih.gov A fixation-negative (Fix-) mutant of R. loti, strain PN235, which forms nodules but cannot fix nitrogen, was still found to produce rhizolotine. nih.gov In contrast, a bacterial-release-negative (Bar-) mutant, strain PN239, which fails to release bacteria from the infection threads into the plant cells, induced nodules that completely lacked rhizolotine. nih.gov This evidence strongly suggests that the biosynthesis of rhizolotine is switched on after the bacteria are released into the host cell cytoplasm but does not depend on an active nitrogenase complex. nih.gov

Furthermore, mutations affecting the synthesis of other surface molecules can indirectly prevent rhizolotine production. Mutants of Mesorhizobium loti with defects in the late stages of exopolysaccharide (EPS) synthesis produce a truncated EPS that is perceived as a negative signal by the host plant, leading to the arrest of the infection process. mdpi.com Since bacterial release is a prerequisite for rhizolotine synthesis, these EPS mutants would consequently be unable to produce it. nih.govmdpi.com

Table 2: Phenotypes of Rhizobium loti Mutants Regarding Rhizolotine Synthesis

| Mutant Type | Example Strain | Symbiotic Phenotype | Rhizolotine Synthesis | Reference |

|---|---|---|---|---|

| Fixation-Negative (Fix-) | PN235 | Forms ineffective nodules, cannot fix nitrogen. | Present | nih.gov |

| Bacterial-Release-Negative (Bar-) | PN239 | Infection threads abort; bacteria are not released into plant cells. | Absent | nih.gov |

| Plasmid-Cured | NZP2037 derivative | Forms effective, nitrogen-fixing nodules. | Present | nih.gov |

| Late Exopolysaccharide (EPS) Mutant | exoU mutant | Infection process is arrested. | Presumably Absent | mdpi.com |

Genomic and Plasmid-Encoded Genes in Rhizobium loti

Putative Enzymatic Steps and Intermediate Compounds

The precise enzymatic cascade for rhizolotine biosynthesis has not been fully elucidated, but a hypothetical pathway can be constructed based on its chemical structure and its relationship to ectoine. nih.govasm.org The pathway likely begins with the established synthesis of ectoine and proceeds through several modification steps.

The proposed pathway initiates from the primary metabolite aspartate-semialdehyde, which is converted to ectoine in three enzymatic steps. This ectoine core is then believed to undergo further modifications, including the formation of an α-hydroxyimino group and the addition of a ribose molecule, to yield rhizolotine. nih.govasm.org

Table 3: Hypothetical Biosynthetic Pathway to Rhizolotine

| Step | Precursor | Product | Putative Enzyme Class |

|---|---|---|---|

| 1 | Aspartate-semialdehyde | L-2,4-diaminobutyrate | Transaminase (EctB-like) |

| 2 | L-2,4-diaminobutyrate | N-γ-acetyl-2,4-diaminobutyrate | Acetyltransferase (EctA-like) |

| 3 | N-γ-acetyl-2,4-diaminobutyrate | Ectoine | Synthase (EctC-like) |

| 4 | Ectoine | Rhizolotine aglycone (α-hydroxyimino derivative) | Oxidase/Reductase |

| 5 | Rhizolotine aglycone + PRPP | Rhizolotine | Ribosyltransferase |

The biosynthesis of rhizolotine is intrinsically linked to the central metabolism of the bacterial cell, drawing precursors from key primary pathways. nih.govfrontiersin.org The initial precursor, aspartate-semialdehyde, is derived from aspartate, an amino acid synthesized from the tricarboxylic acid (TCA) cycle intermediate oxaloacetate. nih.gov This establishes a direct flux of carbon from the TCA cycle into the rhizolotine pathway.

The final ribosylation step requires a ribose donor, which is likely phosphoribosyl pyrophosphate (PRPP). researchgate.net PRPP is a critical intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a central route for carbohydrate metabolism that runs in parallel to glycolysis. researchgate.net Therefore, the synthesis of rhizolotine is dependent on the metabolic flux through both the TCA cycle and the PPP to provide the necessary carbon skeleton and the ribose moiety. nih.govnsf.gov The regulation of these central pathways within the bacteroid will directly influence the availability of precursors for rhizolotine production.

Hypothetical Biosynthetic Cascade Drawing on Related Pathways

Role of Symbiotic Conditions in Inducing Biosynthesis

Rhizolotine is considered a nodule-specific compound, meaning its synthesis is induced exclusively under the unique conditions of symbiosis and is not observed in free-living R. loti bacteria. nih.govasm.org The induction of the biosynthetic pathway is a tightly regulated process, triggered by specific cues within the host legume nodule.

The critical trigger for biosynthesis appears to be the successful release of the bacteria from the infection thread into the plant cell cytoplasm. nih.gov This event marks a significant transition in the symbiotic relationship, where the bacterium is now housed within a symbiosome and the nodule microenvironment is characterized by low oxygen levels (microaerobia) and an intense metabolic exchange between the two partners. nih.govnih.gov It is likely that a combination of specific plant-derived signals and the unique physiological state of the bacteroid under these microaerobic conditions activates the transcription of the rhizolotine biosynthetic genes. nih.govnih.gov

Table of Mentioned Compounds

Influence of Infection and Bacterial Release in Nodule Development

The synthesis of rhizolotine is not a constitutive process of Rhizobium loti but is instead strictly regulated by the developmental stages of nodule formation on a compatible host plant, such as Lotus tenuis or Lotus pedunculatus. nih.govnih.gov Research has demonstrated that the production of rhizolotine is entirely dependent on the successful infection of the host plant by the rhizobia and the subsequent release of these bacteria from the infection threads into the host cells. nih.govmdpi.com

Studies utilizing various mutant strains of R. loti have been pivotal in elucidating these dependencies. For instance, non-infectious (Inf⁻) mutants, which are incapable of initiating the infection process, fail to induce the formation of nodules that produce rhizolotine. nih.gov Similarly, bacterial-release-negative (Bar⁻) mutants, which can form infection threads but cannot release the bacteria into the nodule cells, also result in nodules devoid of rhizolotine. nih.govnih.gov

Conversely, fixation-negative (Fix⁻) mutants, which successfully infect the host and are released into the nodule cells but are incapable of fixing atmospheric nitrogen, still produce rhizolotine. nih.govmdpi.com This crucial finding separates the biosynthesis of rhizolotine from the process of nitrogen fixation itself, indicating that the signals for its production are triggered by the successful establishment of the bacteria within the host cell cytoplasm. These results strongly suggest that the intimate contact and physiological changes associated with bacterial release are the primary triggers for the symbiotic synthesis of rhizolotine. nih.govmdpi.com The synthesis is determined by the bacterial partner, not the host plant, as demonstrated by the presence of rhizolotine in various legumes when inoculated with the same effective R. loti strain. nih.govnih.gov

Table 1: Rhizolotine Production in Lotus Nodules Induced by Various Rhizobium loti Mutant Strains

| R. loti Strain Type | Phenotype | Nodule Formation | Bacterial Release | Rhizolotine Production | Reference |

|---|---|---|---|---|---|

| Wild Type (e.g., NZP2037) | Effective symbiosis | Effective nodules | Yes | Yes | nih.govnih.gov |

| Non-infectious (Inf⁻) | Fails to infect host | Nodule-like structures | No | No | nih.gov |

| Bacterial-release-negative (Bar⁻) | Infects but not released | Ineffective nodules | No | No | nih.govnih.gov |

Analysis of Environmental Cues for Rhizolotine Production

Current scientific literature does not provide evidence for specific external environmental cues, such as soil pH, temperature, or nutrient availability, directly influencing the rate or initiation of rhizolotine biosynthesis. The production of rhizolotine is intrinsically tied to the complex biological processes of the rhizobia-legume symbiosis.

Ecological and Symbiotic Functions of Rhizolotine

Role as an Opine-Like Metabolite in Plant-Microbe Interaction

Rhizolotine is classified as an opine-like compound, a class of molecules central to the "opine concept." This concept posits that a host organism (in this case, a plant) is induced by a microbe to produce a specific carbon and nitrogen source that only the inducing microbe or its close relatives can utilize. 111.68.96 This creates a highly specific ecological niche, favoring the growth and persistence of the beneficial symbiont. 111.68.96 Rhizolotine was first isolated from the root nodules of Lotus tenuis that were effectively nodulated by the bacterium Rhizobium loti (now also known as Mesorhizobium loti), strain NZP2037. frontiersin.orgdatapdf.comqu.edu.qa Its structure has been identified as the riboside of a novel α-hydroxyimino acid containing a 1,4,5,6-tetrahydropyrimidine (B23847) ring, and it is considered a derivative of ectoine (B1671093). asm.orgnih.gov

The production and specific catabolism of rhizolotine exemplify a sophisticated form of inter-kingdom signaling, the communication that occurs between organisms from different kingdoms, such as plants and bacteria. mdpi.comnih.govnih.gov In the legume-rhizobia symbiosis, the plant expends energy to synthesize rhizolotine within the nodule, which in turn acts as a chemical signal and a potential nutrient source tailored for its bacterial partner. frontiersin.org This directed exchange is hypothesized to stabilize the symbiotic relationship by ensuring the persistence of the specific rhizobial strain that established the nodule.

However, the precise role of rhizolotine in nutrient dynamics is nuanced. In laboratory studies, rhizolotine could not serve as the sole source of carbon or nitrogen for the growth of R. loti NZP2037 under the conditions tested. nih.gov This suggests that its primary role may not be as a bulk nutrient but rather as a specific signaling molecule or a nutrient that requires other co-factors present within the nodule environment for its metabolism. This aligns with the broader understanding of rhizosphere interactions, where complex metabolites often serve regulatory or signaling functions in addition to their nutritional value. mdpi.com

A defining feature of rhizolotine that supports its classification as an opine-like molecule is the high specificity of its degradation. Research has conclusively shown that only the nodule-inducing strain, R. loti NZP2037, is capable of catabolizing it. nih.gov Other closely related rhizobial species are unable to utilize the compound. This specificity is a cornerstone of the opine concept, ensuring that the metabolic investment by the plant directly benefits its symbiotic partner and not competing microbes in the soil.

The table below summarizes the observed degradation specificity based on experimental findings.

| Bacterial Strain | Ability to Degrade Rhizolotine | Reference |

| Rhizobium loti NZP2037 | Yes | nih.gov |

| Rhizobium meliloti | No | nih.gov |

| Rhizobium trifolii | No | nih.gov |

| Agrobacterium tumefaciens | No | nih.gov |

Hypothesized Inter-kingdom Signaling and Nutrient Dynamics

Bacterial Utilization and Degradation Pathways

The utilization of rhizolotine is a specialized metabolic process, with pathways that appear to be unique to the specific bacterial strains that live in symbiosis with rhizolotine-producing plants.

As established, the degradation of rhizolotine is highly strain-specific. Experiments have demonstrated that while R. loti strain NZP2037 can break down rhizolotine, other rhizobia, including Rhizobium meliloti and Rhizobium trifolii, lack this capacity. nih.gov This differential ability highlights a co-evolutionary adaptation between the Lotus host and its specific microsymbiont. The genes required for the catabolism of such specialized compounds are often located on the bacterial symbiosis (Sym) plasmid, which also carries genes for nodulation and nitrogen fixation. nih.gov This genetic linkage ensures that the traits for establishing the symbiosis and for benefiting from it (by consuming opines) are inherited together.

The specific enzymes and genes responsible for the rhizolotine degradation pathway in R. loti have not yet been fully characterized. However, clues can be drawn from studies on structurally related compounds. Rhizolotine is considered a derivative of ectoine. asm.orgnih.gov In a related bacterium, Sinorhizobium meliloti, a gene cluster responsible for ectoine uptake and catabolism has been identified. asm.orgnih.gov This cluster includes genes for an ABC-type transporter (ehu genes for ectoine/hydroxyectoine uptake) and enzymes presumed to be involved in its degradation (eut genes for ectoine utilization). asm.orgnih.gov

Genomic analysis has revealed that this entire gene cluster is also present in Mesorhizobium loti. asm.org This has led to the hypothesis that these conserved genes may encode the machinery for rhizolotine transport and breakdown. It is plausible that an ABC transporter imports rhizolotine into the bacterial cell, where a series of enzymes, potentially including hydrolases or oxidoreductases, catabolize it. nih.gov However, without direct experimental evidence, this remains an area for further investigation.

Differential Degradation by Rhizobium loti vs. Other Strains

Broader Contribution to Symbiotic Efficacy (Non-Clinical Focus)

The synthesis of rhizolotine is tightly linked to the successful establishment of the symbiotic relationship. Its presence is not merely incidental but serves as a marker of a functional, mature symbiosis. Crucially, rhizolotine and another nodule-specific compound, yellow-1, are only found in nodules where the bacteria have been successfully released from the infection threads into the plant cells. nih.gov

The production of these compounds was observed in the following nodule types:

Effective (Fix+) nodules: Present. nih.gov

Ineffective (Fix-) nodules (due to a fixation mutant): Present. nih.gov

Conversely, the compounds were absent in:

Nodule-like structures induced by non-infectious (Inf-) mutants: Absent. nih.gov

Ineffective nodules from bacterial-release-negative (Bar-) mutants: Absent. nih.gov

This pattern demonstrates that the signal for rhizolotine synthesis occurs after the crucial step of bacterial release into the host cytoplasm, a key developmental stage in nodule formation. Its production does not, however, depend on active nitrogen fixation. This suggests that the role of rhizolotine is not to reward the bacteria for nitrogen fixation itself, but rather to support and maintain the established intracellular bacterial population, providing a competitive advantage and fostering the long-term efficacy of the established symbiotic state.

Genetic and Molecular Determinants of Rhizolotine Production

Identification and Characterization of Biosynthetic Gene Clusters

The foundation for producing a natural product like rhizolotine is encoded within a specific locus in the producer organism's genome, known as a biosynthetic gene cluster (BGC). Identifying and characterizing this cluster is the first step toward understanding and manipulating its production.

The discovery of gene clusters responsible for the synthesis of natural products has been revolutionized by the increasing availability of microbial genome sequences and the development of sophisticated bioinformatics tools. nih.gov Genome mining is a key methodology for identifying novel BGCs, including those that are not expressed under standard laboratory conditions (known as silent or cryptic clusters). nih.govjmicrobiol.or.kr

Specialized bioinformatics platforms like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are instrumental in this process. secondarymetabolites.orgcore.ac.uk These tools rapidly identify and annotate BGCs in bacterial and fungal genomes by detecting sequences of core biosynthetic genes, such as those encoding Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS). secondarymetabolites.orgnih.gov For instance, the BGC for rhizopodin (B1263428), a related compound, was discovered in the myxobacterium Stigmatella aurantiaca Sg a15 through in-silico screening of its genome. nih.gov This trans-AT polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) gene cluster was identified even though the corresponding metabolite was not previously known to be produced by this strain. nih.gov

Algorithms like ClusterFinder, which can be integrated into the antiSMASH pipeline, use probabilistic models to predict novel BGCs based on the frequency of specific protein domains (PFAM domains) that are common in biosynthetic pathways. core.ac.uk This approach allows for the discovery of clusters for compounds with novel chemical scaffolds. core.ac.uk The identification of a BGC provides a direct link between the genetic blueprint and the potential for secondary metabolite production, paving the way for targeted functional analysis. jmicrobiol.or.kr

Once a candidate BGC is identified through genome mining, its function must be experimentally validated to link it definitively to the production of a specific metabolite. jmicrobiol.or.kr A primary method for this is targeted gene inactivation or knockout studies. nih.gov By disrupting a key gene within the predicted cluster, researchers can observe the effect on the organism's metabolic profile.

In the case of the rhizopodin BGC in S. aurantiaca, targeted inactivation of a gene within the identified cluster resulted in the loss of rhizopodin production. nih.gov The absence of the compound in the mutant's extract, as analyzed by high-performance liquid chromatography coupled to high-resolution mass spectrometry (HPLC-HRMS), provides strong evidence that the gene cluster is indeed responsible for its biosynthesis. nih.gov

Further characterization involves analyzing the function of individual genes within the cluster. BGCs typically contain not only core biosynthetic enzymes (like PKS and NRPS) but also genes encoding tailoring enzymes (e.g., methyltransferases, oxidoreductases), transporters, and regulatory proteins. nih.govsecondarymetabolites.org The rhizopodin BGC, for example, contains genes designated rizA, rizB, and rizC, alongside core NRPS/PKS genes. secondarymetabolites.org Functional characterization can involve expressing individual genes in a heterologous host to determine their specific catalytic activity or analyzing the accumulation of intermediates in pathway mutants. nih.govfrontiersin.orgmdpi.comfrontiersin.org This detailed analysis helps to piece together the complete biosynthetic pathway step-by-step.

| Gene Name | Protein Product (Putative) | Predicted Function | Reference |

|---|---|---|---|

| rztA | Non-Ribosomal Peptide Synthetase (NRPS) | Core enzyme responsible for peptide backbone assembly. | nih.govsecondarymetabolites.org |

| rztB | Polyketide Synthase (PKS) | Core enzyme for polyketide chain synthesis. | nih.govsecondarymetabolites.org |

| rztC | Methyltransferase | Tailoring enzyme; modifies the core structure. | nih.gov |

| rztD | Oxidoreductase | Tailoring enzyme; catalyzes oxidation/reduction reactions. | core.ac.uk |

| rztR | Transcriptional Regulator | Controls the expression of the BGC. | mdpi.com |

| rztT | Transporter | Exports the final compound out of the cell. | secondarymetabolites.org |

Genome Mining and Bioinformatics Approaches

Transcriptional and Translational Regulation of Biosynthesis

The expression of biosynthetic gene clusters is tightly controlled to ensure that metabolite production occurs at the appropriate time and in response to specific signals. This regulation happens at both the transcriptional (DNA to RNA) and translational (RNA to protein) levels and is influenced by a variety of factors. nih.govebi.ac.uk

The regulation of gene expression is a fundamental process that allows cells to respond to their environment and control their functions. khanacademy.org At the transcriptional level, this process is governed by the interaction of cis-regulatory elements (specific DNA sequences like promoters and operators) and trans-acting factors (proteins such as transcription factors). nih.govyoutube.com

Promoters and Operators : A promoter is a DNA sequence where RNA polymerase binds to initiate transcription. youtube.com Nearby, an operator sequence can act as an on/off switch. youtube.com

Transcription Factors : These are proteins that bind to specific DNA sequences to control the rate of transcription. youtube.com They can act as:

Activators : These proteins bind to DNA and enhance the ability of RNA polymerase to bind to the promoter, thus stimulating gene expression. youtube.com

Repressors : These proteins bind to the operator region and block RNA polymerase from transcribing the genes. youtube.com

Many BGCs contain their own specific regulatory genes, such as those encoding LuxR-type regulators, which are often responsive to signaling molecules in a process known as quorum sensing. mdpi.comnih.gov The activity of these regulatory proteins can be modulated by the binding of small molecules, leading to either activation or repression of the entire gene cluster. youtube.com Post-transcriptional regulation can also occur, where the stability and processing of the messenger RNA (mRNA) transcript are controlled, influencing how much protein is ultimately produced. wikipedia.org

The production of secondary metabolites is often linked to the ecological role of the producing organism, such as its interactions with other organisms or its response to environmental stress. ias.ac.in In soil bacteria like rhizobia, gene expression is finely tuned by a variety of environmental and symbiotic signals. preprints.orgnih.gov

Environmental Factors : Nutrient availability is a key regulator. For example, limitations in phosphate (B84403) or nitrogen can trigger the expression of specific biosynthetic pathways. preprints.org The type of available carbon source can also influence which genes are turned on or off. preprints.org

Symbiotic Signals : In symbiotic bacteria, compounds released by a host organism, such as flavonoids from legume roots, can act as signals to activate specific gene expression. preprints.org This signaling is crucial for establishing a successful symbiotic relationship. preprints.orgmdpi.com Bacteria, in turn, produce signaling molecules like Nod factors and exopolysaccharides (EPS) to communicate with the plant. preprints.org

Quorum Sensing : Bacteria can coordinate gene expression across a population through quorum sensing, a system based on the production and detection of signaling molecules called autoinducers (e.g., N-acyl homoserine lactones or AHLs). nih.gov When the bacterial population density reaches a certain threshold, the concentration of these molecules triggers the coordinated expression of target genes, which can include BGCs for antibiotic or other specialized metabolite production. nih.gov

This complex regulatory web ensures that the production of rhizolotine is not constitutive but is instead a controlled response to the bacterium's physiological state and its surrounding environment. nih.gov

Regulatory Elements and Protein Factors

Metabolic Engineering for Pathway Elucidation and Heterologous Production

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to achieve a specific goal, such as increasing the production of a valuable compound. nih.govfrontiersin.orgchemrxiv.org This field holds immense promise for both understanding and optimizing the biosynthesis of natural products like rhizolotine. google.comgoogle.com

One of the primary applications of metabolic engineering is for pathway elucidation. nih.gov By systematically overexpressing or knocking out genes within the rhizolotine BGC and analyzing the resulting metabolic changes, researchers can clarify the function of each enzyme and the precise sequence of biosynthetic steps. nih.govnih.gov

A powerful strategy in metabolic engineering is the heterologous production of natural products. nih.gov This involves transferring the entire BGC from its native producer, which may be slow-growing or difficult to cultivate, into a well-characterized and genetically tractable host organism (a "chassis"). nih.govnih.gov Common chassis organisms include Escherichia coli and various Streptomyces species. nih.govnih.gov

The advantages of heterologous production include:

Circumventing Complex Regulation : It can bypass the native organism's intricate and often poorly understood regulatory networks that might limit production. nih.gov

Improving Yield : Host strains can be engineered to increase the supply of necessary precursor molecules, thereby boosting the final product yield. frontiersin.orgbiorxiv.org

Producing Novel Analogs : By introducing modified biosynthetic genes or feeding the system with non-native precursor molecules, it is possible to create novel derivatives of the natural product. google.com

However, challenges remain, such as ensuring the proper expression and function of all the genes from the BGC in a new host and maintaining a balanced metabolic flux to avoid burdening the host cell. google.comnih.gov Overcoming these obstacles is a key focus of current research, leveraging advances in synthetic biology to construct more efficient and reliable production platforms. nih.gov

Application of Genome and Pathway Engineering Technologies (e.g., CRISPR-Cas Systems, MAGE)

Advanced genome editing tools like CRISPR-Cas (Clustered Regularly Interspaced Short Palindromic Repeats) and MAGE (Multiplex Automated Genome Engineering) have revolutionized the ability to precisely modify microbial genomes. These technologies offer unprecedented opportunities for targeted engineering of the Rhizolotine biosynthetic pathway.

CRISPR-Cas Systems: The CRISPR-Cas system, particularly the Cas9 nuclease, can be programmed with a guide RNA (gRNA) to create precise double-strand breaks at specific locations in the genome. researchgate.net This can be harnessed to introduce a variety of modifications to the Rhizolotine BGC. In the context of Rhizobium rhizogenes, CRISPR-Cas9 has been successfully employed for genome editing, demonstrating its potential for targeted genetic manipulation in this organism. periodikos.com.breco-vector.commdpi.comnih.gov

Potential applications for enhancing Rhizolotine production include:

Promoter Engineering: The native promoters controlling the expression of the Rhizolotine BGC can be replaced with stronger, constitutive, or inducible promoters to increase the transcription rate of the entire pathway, thereby boosting production.

Gene Knockout: Competing metabolic pathways that divert precursors away from Rhizolotine biosynthesis can be inactivated by knocking out key enzymatic genes. This redirects the metabolic flux towards the desired product.

Multiplex Automated Genome Engineering (MAGE): MAGE is a technique that facilitates the rapid and simultaneous modification of multiple genomic loci. nih.gov It utilizes short, single-stranded DNA oligonucleotides to introduce targeted mutations across a population of cells, leading to a diverse library of engineered genomes. nih.gov This approach is particularly useful for optimizing complex biosynthetic pathways where multiple genes may need to be fine-tuned. For the Rhizolotine pathway, MAGE could be used to simultaneously alter the expression levels of several genes within the BGC or in related metabolic pathways to identify combinations that result in the highest yield.

The table below illustrates a hypothetical application of CRISPR-Cas9 for enhancing Rhizolotine production by targeting different genetic elements.

| Target Gene/Region | Engineering Strategy | Expected Outcome | Hypothetical Yield Increase (%) |

| Promoter of Rhizolotine BGC | Replacement with strong constitutive promoter | Increased transcription of the entire BGC | 150 |

| Competing pathway gene (e.g., for a different secondary metabolite) | Gene knockout via frameshift mutation | Redirection of precursors to Rhizolotine synthesis | 75 |

| Precursor supply gene (e.g., for a specific amino acid) | Promoter enhancement or gene duplication | Increased availability of a key building block | 50 |

This table is illustrative and presents hypothetical data to demonstrate the potential of CRISPR-Cas9 in engineering Rhizolotine production.

Heterologous Expression in Model Microbial Hosts

Heterologous expression, the transfer of a BGC from its native producer into a well-characterized host organism, is a powerful strategy for studying and optimizing the production of natural products like Rhizolotine. ichemc.ac.lkgoogle.com The native producer, Rhizobium rhizogenes, may have slow growth rates, be difficult to cultivate, or possess complex regulatory networks that limit product yield. mdpi.com Transferring the Rhizolotine BGC to a more tractable host, such as Escherichia coli or Streptomyces, can overcome these limitations. periodikos.com.brichemc.ac.lk

Challenges in Heterologous Expression of Non-Ribosomal Peptides: The heterologous expression of large, multi-gene BGCs for non-ribosomal peptides like Rhizolotine is not without challenges:

Codon Usage: The codon usage of the Rhizobium genes may differ significantly from that of the heterologous host, leading to inefficient translation.

Precursor and Cofactor Availability: The host organism must be able to supply the specific amino acid precursors and cofactors required by the non-ribosomal peptide synthetase (NRPS) machinery.

Post-Translational Modification: NRPS enzymes require post-translational modification by a phosphopantetheinyl transferase (PPTase) to become active. The host must have a compatible PPTase, or one must be co-expressed.

Toxicity: The expressed product or pathway intermediates may be toxic to the host cell.

Commonly Used Heterologous Hosts: Escherichia coli is a popular choice due to its rapid growth, well-understood genetics, and the availability of a vast array of genetic tools. periodikos.com.brichemc.ac.lk However, it may lack the necessary precursors or post-translational machinery for complex pathways. google.com Streptomyces species are often better hosts for complex secondary metabolite production as their native metabolism is geared towards producing such compounds. frontiersin.org

The following table summarizes the characteristics of common microbial hosts for heterologous production.

| Host Organism | Advantages | Disadvantages |

| Escherichia coli | Rapid growth, well-characterized genetics, extensive genetic tools | May lack necessary precursors and cofactors, inefficient post-translational modification of some enzymes |

| Bacillus subtilis | Gram-positive, good secretion capabilities, generally regarded as safe (GRAS) | Less developed genetic tools compared to E. coli |

| Saccharomyces cerevisiae | Eukaryotic host, capable of post-translational modifications | Slower growth than bacteria, may have different codon usage |

| Streptomyces species | Natural producers of secondary metabolites, rich precursor supply | Slower growth, more complex genetics and morphology |

Optimization of Biosynthetic Flux for Research Purposes

Strategies for Optimizing Biosynthetic Flux:

Enhancing Precursor Supply: The synthesis of Rhizolotine depends on the availability of its constituent amino acids. Metabolic engineering can be used to upregulate the biosynthetic pathways for these specific amino acids, ensuring a sufficient supply for the NRPS machinery.

Balancing Pathway Gene Expression: The expression levels of the individual enzymes within the Rhizolotine BGC may need to be balanced to prevent the accumulation of toxic intermediates and ensure a smooth flow through the pathway. This can be achieved using libraries of promoters with different strengths or by using MAGE to fine-tune expression.

Cofactor Engineering: The regeneration of cofactors such as ATP and NADPH, which are consumed during non-ribosomal peptide synthesis, can be a limiting factor. Overexpressing enzymes involved in cofactor regeneration can help maintain a high metabolic flux.

Eliminating Competing Pathways: As mentioned previously, CRISPR-Cas can be used to knock out genes of competing pathways that drain the pool of precursors needed for Rhizolotine synthesis. iyte.edu.tr

By systematically applying these genetic and metabolic engineering strategies, the production of Rhizolotine can be significantly enhanced, providing sufficient quantities of the compound for detailed biological and chemical studies.

Advanced Methodologies for Rhizolotine Research

Chromatographic and Spectroscopic Techniques for Detection and Quantification

The precise detection and quantification of rhizolotine in biological samples are foundational to understanding its dynamics. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy represent the gold standard for these investigations.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and highly sensitive analytical technique for the detection and quantification of rhizolotine. measurlabs.commpi-bremen.de This method combines the superior separation capabilities of HPLC with the precise mass analysis afforded by MS. chemyx.com

In a typical HPLC-MS workflow for rhizolotine analysis, a liquid sample extract is injected into the HPLC system. The system employs a high-pressure pump to pass a solvent (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). measurlabs.com The separation of rhizolotine from other metabolites in the complex sample matrix is achieved based on its specific physicochemical interactions with the stationary and mobile phases. chemyx.com The choice of column and mobile phase composition is optimized to achieve the best possible resolution. nih.gov

Following its separation in the HPLC column, the eluted rhizolotine is introduced into the mass spectrometer. chemyx.com The MS interface, often an electrospray ionization (ESI) source, ionizes the rhizolotine molecules. mpi-bremen.de The mass analyzer then separates these ions based on their mass-to-charge (m/z) ratio, allowing for highly specific detection. irb.hr This dual selectivity—separation by chromatography and detection by mass—makes HPLC-MS an exceptionally robust tool for identifying and quantifying trace amounts of rhizolotine in complex biological extracts like those from root nodules. chemyx.com For quantitative studies, tandem mass spectrometry (MS/MS) is often employed in a mode called Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity by monitoring a specific fragmentation transition of the parent rhizolotine ion. irb.hr

| Parameter | Description | Relevance to Rhizolotine Analysis |

| Stationary Phase | The solid material in the HPLC column that interacts with the sample components. Typically silica-based and chemically modified (e.g., C18). | Selected to maximize retention and separation of rhizolotine from structurally similar compounds. |

| Mobile Phase | The solvent that moves the sample through the column. A gradient of solvents like acetonitrile (B52724) and water is often used. | The solvent gradient is optimized to ensure rhizolotine elutes as a sharp, well-defined peak for accurate quantification. |

| Ionization Source | The component that converts eluting molecules into gas-phase ions (e.g., ESI). | ESI is a soft ionization technique suitable for thermally labile molecules like many organic compounds, including rhizolotine. |

| Mass Analyzer | Separates ions based on their mass-to-charge (m/z) ratio (e.g., Quadrupole, Time-of-Flight). | Provides the mass information that confirms the identity of the compound eluting from the HPLC as rhizolotine. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the definitive structural elucidation of rhizolotine. fepbl.combruker.com It works by exploiting the magnetic properties of atomic nuclei, such as ¹H and ¹³C, providing detailed information about the molecular structure, connectivity, and conformation of a molecule in solution. libretexts.orgresearchgate.net

For rhizolotine research, NMR is the primary method used to confirm its chemical structure after isolation. One-dimensional (1D) NMR experiments, like ¹H and ¹³C NMR, provide fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. libretexts.org The ¹³C NMR spectrum shows the number of unique carbon atoms in the molecule. libretexts.org

To assemble the complete molecular structure, two-dimensional (2D) NMR techniques are employed. Experiments such as COSY (Correlation Spectroscopy) identify protons that are coupled to each other (i.e., on adjacent carbons), while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for establishing long-range connectivity, linking proton and carbon atoms that are separated by two or three bonds. Together, these experiments allow researchers to piece together the complete bonding framework of the rhizolotine molecule with high confidence. researchgate.net The non-destructive nature of NMR also allows the same sample to be used for further analyses. fepbl.com

Advanced Extraction and Sample Preparation Protocols

Effective analysis of rhizolotine relies on robust extraction and sample preparation protocols designed to isolate the compound from the complex matrix of root nodules or microbial cultures. researchgate.net The goal is to obtain a clean, concentrated sample of rhizolotine while minimizing the presence of interfering endogenous substances like lipids, proteins, and salts, which can compromise chromatographic separation and mass spectrometric detection. nih.gov

A common approach is liquid-liquid extraction (LLE) or solid-phase extraction (SPE). In a typical LLE protocol, nodule tissue is first homogenized in a solvent system, often involving a mixture of polar and non-polar solvents such as methanol, water, and chloroform. shimadzu.com This mixture separates into distinct aqueous and organic phases, partitioning metabolites based on their polarity. The phase containing rhizolotine is then collected.

Solid-phase extraction offers a more selective and reproducible method. In SPE, the crude extract is passed through a cartridge containing a solid adsorbent. The adsorbent is chosen to selectively retain rhizolotine while allowing interfering compounds to pass through. Rhizolotine is then eluted from the cartridge using a small volume of a strong solvent. These extraction steps are critical for reducing matrix effects and enhancing the sensitivity and accuracy of subsequent HPLC-MS analysis. nih.gov

Proteomic and Metabolomic Approaches in Symbiotic Systems

To understand the function of rhizolotine in the context of the rhizobium-legume symbiosis, it is essential to look beyond the compound itself and examine its effects on the broader molecular landscape of the cell. Proteomics and metabolomics are powerful systems-level approaches for this purpose. nih.govfrontiersin.org

Identification of Rhizolotine-Associated Proteins via 2D Gel Electrophoresis and MALDI-TOF MS

Proteomics aims to identify and quantify the complete set of proteins expressed in a biological system. frontiersin.org To find proteins that interact with or are regulated by rhizolotine, a comparative proteomic study can be performed. One classic and effective method is the combination of two-dimensional (2D) gel electrophoresis and MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry. mdpi.comnih.gov

In this approach, protein extracts from rhizobia or nodule cells grown with and without rhizolotine are prepared. researchgate.net The proteins are then separated by 2D gel electrophoresis, first by their isoelectric point (pI) in one dimension, and then by their molecular weight in the second dimension. mdpi.com This results in a gel with hundreds or thousands of protein spots. shimadzu.com

By comparing the 2D gels from the different conditions, researchers can identify protein spots that show a change in abundance—appearing, disappearing, or changing in intensity—in the presence of rhizolotine. These differentially expressed spots are excised from the gel and digested with an enzyme, typically trypsin, to generate a set of smaller peptides. univr.it The masses of these peptides are then precisely measured using a MALDI-TOF mass spectrometer, creating a "peptide mass fingerprint" (PMF). shimadzu.com This PMF is then compared against protein sequence databases to identify the protein. univr.it This workflow allows for the identification of specific proteins whose expression is linked to the presence of rhizolotine, providing clues to its biological function and mechanism of action. researchgate.net

| Technique | Purpose | Outcome |

| 2D Gel Electrophoresis | Separates complex protein mixtures based on two independent properties (pI and molecular weight). | A visual map of individual proteins as spots on a gel, allowing for comparison between samples. mdpi.com |

| MALDI-TOF MS | Measures the mass-to-charge ratio of peptides generated from a protein spot. | A peptide mass fingerprint (PMF) unique to the protein. shimadzu.com |

| Database Searching | Compares the experimental PMF against theoretical peptide masses from known protein sequences. | The identity of the protein whose expression is affected by rhizolotine. univr.it |

Global Metabolite Profiling to Understand Nodule Chemical Environment

By comparing the metabolite profiles of nodules where rhizolotine is active versus those where it is absent or inactive, researchers can identify widespread changes in metabolism. nih.gov For example, an increase in certain amino acids, organic acids, or sugars could indicate that rhizolotine influences key metabolic pathways such as the TCA cycle, nitrogen assimilation, or carbon metabolism. This "global" view provides a functional context for rhizolotine's role, revealing the downstream consequences of its presence on the symbiotic system. plos.org The data generated can highlight entire pathways that are perturbed, offering a more holistic understanding than the study of a single compound in isolation. researchgate.net

Isotopic Labeling Studies for Biosynthetic Pathway Tracing

Isotopic labeling is a cornerstone technique for elucidating the biosynthetic origins of natural products. This method involves feeding the producing organism with precursors enriched with stable (non-radioactive) isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H). By tracking the incorporation of these heavy isotopes into the final structure of rhizolotine, scientists can precisely map the metabolic route from simple building blocks to the complex final molecule.

The process begins with the cultivation of the rhizolotine-producing bacterium, Rhizobium loti, in a medium supplemented with a labeled precursor. Given that rhizolotine is characterized as a derivative of ectoine (B1671093) and contains a tetrahydropyrimidine (B8763341) ring, likely precursors for labeling studies would include amino acids and intermediates involved in ectoine biosynthesis, such as L-aspartate-β-semialdehyde and L-2,4-diaminobutyrate. asm.org

After a period of growth and production, the rhizolotine is extracted and purified. The key to this methodology lies in the analysis of the purified compound using advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR): ¹³C-NMR is particularly powerful in these studies. By comparing the ¹³C-NMR spectrum of the labeled rhizolotine with that of an unlabeled sample, researchers can identify the exact positions of the ¹³C atoms that have been incorporated from the precursor. This provides definitive evidence of the precursor-product relationship and reveals how the carbon skeleton of the precursor is rearranged and integrated into the final structure.

Mass Spectrometry (MS): High-resolution mass spectrometry can detect the mass shift in the molecule caused by the incorporation of heavy isotopes. For instance, feeding with a precursor uniformly labeled with six ¹³C atoms would result in a mass increase of six Daltons in the final rhizolotine molecule, confirming the precursor's role in the biosynthesis.

While specific isotopic labeling studies on rhizolotine have not been extensively documented in publicly available literature, the methodology remains a fundamental approach for such investigations. The table below illustrates the types of stable isotopes and their common applications in the study of alkaloid and amino acid-derived natural products.

| Isotope | Labeled Precursor Example | Analytical Technique | Information Gained |

| ¹³C | [U-¹³C]-Glucose | NMR, MS | Tracing the carbon backbone assembly. |

| ¹⁵N | [¹⁵N]-Aspartate | NMR, MS | Identifying the nitrogen sources in the heterocyclic ring. |

| ²H (D) | Deuterated water (D₂O) | NMR, MS | Investigating the stereochemistry of enzymatic reactions. |

By conducting a series of experiments with different labeled precursors, a comprehensive picture of the rhizolotine biosynthetic pathway can be constructed, revealing the intricate enzymatic steps that forge this fascinating molecule.

Bioinformatic Tools for Genomic and Pathway Analysis

The advent of whole-genome sequencing has revolutionized the discovery and characterization of natural product biosynthetic pathways. The genetic instructions for producing a secondary metabolite like rhizolotine are typically clustered together on the bacterial chromosome in what is known as a Biosynthetic Gene Cluster (BGC). Bioinformatic tools are indispensable for identifying and analyzing these BGCs from genomic data.

The initial step in this in-silico approach is the sequencing of the genome of the producing organism, Rhizobium loti. Once the genomic data is available, a suite of bioinformatic software can be employed to mine for the rhizolotine BGC.

A key tool in this process is the antibiotics & Secondary Metabolite Analysis Shell (antiSMASH) . This powerful pipeline can predict the locations of BGCs within a genome by identifying core biosynthetic genes, such as those encoding Non-Ribosomal Peptide Synthetases (NRPSs), Polyketide Synthases (PKSs), or enzymes involved in amino acid metabolism. Given rhizolotine's structure, the search would focus on gene clusters containing enzymes homologous to those in the ectoine biosynthesis pathway, such as diaminobutyrate acetyltransferase and ectoine synthase.

Once a candidate BGC is identified, further bioinformatic analysis is performed to predict the function of each gene within the cluster. This involves comparing the predicted protein sequences against extensive databases using tools like BLAST (Basic Local Alignment Search Tool) . This can reveal the putative roles of enzymes responsible for tailoring the core structure, such as oxidases, methyltransferases, or glycosyltransferases, which would be relevant for a riboside-containing molecule like rhizolotine.

The table below outlines some of the key bioinformatic tools and their functions in the analysis of a putative rhizolotine BGC.

| Bioinformatic Tool | Function | Application in Rhizolotine Research |

| antiSMASH | Identifies and annotates secondary metabolite BGCs in genomic data. | To locate the putative rhizolotine BGC in the Rhizobium loti genome. |

| BLAST | Compares query protein or nucleotide sequences to sequence databases. | To predict the function of individual genes within the BGC by finding homologous proteins. |

| KEGG (Kyoto Encyclopedia of Genes and Genomes) | A database resource for understanding high-level functions and utilities of the biological system. | To place the predicted biosynthetic pathway in the context of the organism's overall metabolism. |

| Pfam | A database of protein families, each represented by multiple sequence alignments and hidden Markov models (HMMs). | To identify conserved domains within the predicted enzymes of the BGC, aiding in functional prediction. |

The integration of these bioinformatic predictions with experimental data from techniques like gene knockouts and heterologous expression is crucial for the complete characterization of the rhizolotine biosynthetic pathway. This synergy between computational and experimental approaches provides a powerful strategy for understanding and potentially harnessing the biosynthesis of this novel natural product.

Comparative Chemical Biology and Evolutionary Perspectives

Comparison with Other Opines and Related Plant-Microbe Metabolites

Rhizolotine was first isolated from the root nodules of Lotus tenuis (bird's-foot trefoil) that were specifically inoculated with the bacterium Mesorhizobium loti strain NZP2037. nih.govresearchgate.netasm.org Its defining characteristic, which aligns it with the opine concept, is that it is synthesized within the plant nodule under the direction of the bacterial symbiont and then specifically catabolized by that same bacterium as a nutrient source. nih.gov

Structurally, rhizolotine is the riboside of a novel α-hydroxyimino acid featuring a 1,4,5,6-tetrahydropyrimidine (B23847) ring. nih.gov This makes it a derivative of ectoine (B1671093), a well-known compatible solute that protects many bacteria from osmotic stress. asm.orgmdpi.com The biosynthesis of ectoine from aspartate-semialdehyde is a conserved pathway in many bacteria, involving the gene cluster ectABC. frontiersin.orgresearchgate.net This structural linkage to a primary stress protectant suggests an evolutionary path where a common metabolite was co-opted and modified for a specialized symbiotic function.

Functionally, rhizolotine converges with canonical opines, such as octopine (B30811) and nopaline (B31955), which are produced in crown gall tumors induced by Agrobacterium tumefaciens. In both cases, the microbe genetically engineers the host plant to produce a specific carbon and nitrogen source that the microbe is uniquely equipped to metabolize. This "opine concept" provides a significant competitive advantage to the opine-producing and -catabolizing strain in the rhizosphere. nih.gov Similarly, rhizolotine is degraded by M. loti NZP2037 but not by other rhizobia like Sinorhizobium meliloti or Agrobacterium tumefaciens, highlighting its role as a private nutrient source. nih.govasm.org

Another parallel can be drawn with rhizopine (B115624) (L-3-O-methyl-scyllo-inosamine), an opine-like molecule found in alfalfa nodules induced by Sinorhizobium meliloti. Like rhizolotine, rhizopine is synthesized in the nodule and catabolized by the microsymbiont, and the genes for its synthesis and catabolism are located together on the symbiotic plasmid (pSym), indicating a tightly co-evolved system. asm.orgnih.gov

Despite the functional convergence, rhizolotine is structurally distinct from classical opines. Canonical opines are typically derivatives of amino acids, formed by the reductive condensation of an amino acid with a keto acid or a sugar. For instance, octopine is formed from arginine and pyruvate, while nopaline is derived from arginine and α-ketoglutarate. In contrast, rhizolotine's core structure is the tetrahydropyrimidine (B8763341) ring derived from ectoine, a cyclic amino acid, which is then glycosylated with ribose. researchgate.netnih.gov This places it in a different chemical class from most opines.

The metabolism of rhizolotine also appears to be distinct. While the specific catabolic pathway in M. loti NZP2037 has not been fully elucidated, the inability of other rhizobia, including those with known ectoine degradation pathways (e.g., S. meliloti), to utilize rhizolotine suggests a highly specialized set of enzymes. asm.org In S. meliloti, the ehuABCD-eutABCDE operon is responsible for the uptake and breakdown of ectoine. asm.orgnih.gov It is plausible that M. loti NZP2037 possesses a unique or modified version of such a pathway, specifically adapted to recognize and degrade the ribosylated form of the ectoine derivative.

Structural Analogues and Functional Convergences in Symbiotic Interactions

Evolutionary Trajectories of Rhizolotine Biosynthesis

The evolution of rhizolotine biosynthesis is likely a story of metabolic innovation built upon a pre-existing, conserved pathway. The close relationship between the symbiont and its host creates a unique selective environment where such novel metabolic capabilities can arise and be maintained.

While the complete genome of Mesorhizobium loti strain NZP2037 has been sequenced, the specific gene cluster responsible for converting ectoine into rhizolotine has not yet been definitively identified. nih.govresearchgate.net However, we can infer its likely evolutionary origin. The biosynthesis of its precursor, ectoine, is highly conserved across many bacterial species and is encoded by the ectABC genes. researchgate.net It is hypothesized that the rhizolotine biosynthesis pathway evolved through the acquisition of additional genes that modify the ectoine structure. These modifications would include the attachment of a ribose sugar moiety (a ribosylation step) and the formation of the α-hydroxyimino group.

The genetic arrangement seen in the rhizopine system, where synthesis (mos) and catabolism (moc) genes are physically linked on the Sym plasmid, provides a powerful model. nih.gov This linkage ensures that the genetic information for both producing the "private" nutrient and being able to use it are transferred together as a single functional unit. It is highly probable that a similar genetic architecture exists for rhizolotine in M. loti NZP2037, likely on a plasmid or a symbiosis island, which would facilitate its maintenance and potential horizontal transfer. The divergence would lie in the specific modification and catabolism genes, which appear to be unique to this strain or a small subset of related strains, given the specificity of rhizolotine degradation. nih.govasm.org

The existence of rhizolotine is a clear indicator of the tight co-evolution between Lotus tenuis and Mesorhizobium loti NZP2037. The synthesis of this compound does not occur when the plant is uninoculated or when inoculated with other rhizobia. nih.gov This implies that the bacterium provides the genetic instructions or enzymatic machinery, while the plant provides the necessary precursors, likely including aspartate-derivatives and ribose, derived from its primary metabolism.

This metabolic crosstalk represents a sophisticated evolutionary strategy. The plant invests resources to produce a compound that specifically benefits its symbiotic partner, ensuring the health and nitrogen-fixing efficacy of the bacteroids within its nodules. In return, the bacterium gains a secure and exclusive food source within the competitive environment of the soil and nodule. This reciprocal exchange strengthens the symbiotic relationship. The evolution of such a specialized pathway requires a stable, long-term association between the host and symbiont lineages, allowing for the gradual development and refinement of the necessary genetic and metabolic machinery in both partners.

Analysis of Conserved and Divergent Genes Across Rhizobium Species

Broader Implications for Secondary Metabolism in Symbiotic Systems

The study of rhizolotine contributes to a broader understanding of the role of secondary metabolites in mediating symbiotic interactions. It demonstrates that the "opine concept," once thought to be exclusive to pathogenic interactions like crown gall disease, is a recurring evolutionary theme that also applies to mutualistic symbioses. These specialized metabolites act as a private currency, stabilizing partnerships and providing a competitive edge.

Rhizolotine's unique ectoine-based structure highlights the diverse chemical scaffolds that can be adapted for these roles. It suggests that many other unique, symbiosis-specific metabolites may be waiting to be discovered, each with its own story of evolutionary innovation. Understanding the biosynthesis and function of these molecules can provide insights into the fundamental principles governing host-microbe interactions and may offer new targets for enhancing beneficial symbioses in agriculture and biotechnology.

Future Research Directions and Potential Applications in Fundamental Chemical Biology

Complete Elucidation of Biosynthetic Enzymes and Regulatory Mechanisms

A primary objective for future research is the complete identification of the enzymatic machinery responsible for synthesizing rhizolotine. The biosynthetic pathways for such specialized metabolites are often encoded by gene clusters, similar to those found for siderophores or other secondary metabolites in microbes. mdpi.comuth.gr Uncovering the rhizolotine biosynthetic gene cluster in Rhizobium loti is the first critical step. Subsequent research will need to characterize each enzyme's specific function, substrate specificity, and catalytic mechanism.

Furthermore, understanding how the production of rhizolotine is regulated is crucial. In bacteria, the synthesis of enzymes is often controlled at the genetic level through induction, repression, or enhancement of transcription by regulatory proteins. libretexts.orgfunaab.edu.ng Research should focus on identifying the specific regulatory elements, such as transcription factors, that control the expression of the rhizolotine biosynthetic genes. It is plausible that its production is tightly regulated by environmental cues within the nodule, such as nutrient availability or signals from the plant host, a common feature in metabolic pathways. mdpi.comnih.gov

Key research questions include:

Which genes constitute the rhizolotine biosynthetic cluster?

What are the specific functions and structures of the enzymes involved?

What molecular signals (e.g., from the plant host) or nutritional conditions trigger or suppress gene expression?

Does feedback inhibition by rhizolotine or its metabolic byproducts play a role in regulating the pathway? mdpi.com

Detailed Characterization of Molecular Targets and Interactions in Symbiotic Partners

Rhizolotine is described as an "opine-like" molecule, which suggests its primary role may be to function as a specific nutrient source for the Rhizobium bacteria that induced its synthesis by the plant. rsc.org In many rhizobial symbioses, the bacteria genetically engineer the plant to produce these unique compounds, which they are uniquely equipped to catabolize. nih.gov

A significant area of future research is to identify the precise molecular targets of rhizolotine within both the bacterium and the plant. For Rhizobium loti, this involves identifying the specific membrane transporters (permeases) responsible for its uptake and the catabolic enzymes that break it down for use as a carbon and/or nitrogen source. These transporters and enzymes represent the primary molecular targets for rhizolotine in the bacterium.

In the plant host, it remains to be determined if rhizolotine has functions beyond being a metabolic byproduct of the symbiosis. Research could investigate whether it interacts with any plant proteins or signaling pathways, potentially influencing nodule development, function, or senescence. The symbiotic relationship between legumes and rhizobia is governed by a complex exchange of molecular signals, and rhizolotine could be a yet-unexplored component of this dialogue. nih.govscispace.com

Exploring Wider Ecological Functions Beyond Legume Nodules

While rhizolotine has been identified within legume nodules, its potential roles in the broader soil ecosystem are completely unknown. rsc.org Rhizobia spend a significant portion of their life cycle as free-living organisms in the soil, where they must compete with a myriad of other microbes for resources. ird.fr

Future ecological studies should investigate whether rhizolotine is exuded from the nodules or roots into the rhizosphere. If so, it could serve several functions:

Competitive Advantage: It could act as a highly specific nutrient source that only R. loti or closely related bacteria can utilize, giving them a competitive edge.

Interspecies Signaling: It might act as a signaling molecule, influencing the behavior of other soil microorganisms.

Abiotic Stress Tolerance: Some specialized metabolites produced by rhizobia help their legume hosts tolerate environmental stresses such as drought or heavy metals. mdpi.com Research could explore if rhizolotine contributes to the fitness of the host plant or the bacterium itself under challenging soil conditions.

These investigations will require the development of sensitive detection methods to quantify rhizolotine in complex soil and rhizosphere samples.

Utilization of Rhizolotine as a Biochemical Probe or Research Tool

A chemical probe is a small molecule used to study and manipulate biological systems, such as inhibiting a specific protein to understand its function. nih.govnih.gov Given that rhizolotine likely interacts with specific bacterial transporters and enzymes, it has the potential to be developed into a valuable biochemical probe.

To be a useful probe, rhizolotine or its derivatives would need to be synthesized and modified. For instance:

Tagged Rhizolotine: A fluorescently or radioactively labeled version of rhizolotine could be synthesized. This would allow researchers to visually track its uptake by bacteria, identify its subcellular localization, and purify the proteins that bind to it (its molecular targets).

Inhibitory Analogs: By modifying the structure of rhizolotine, it may be possible to create analogs that bind tightly to its target transporter or enzyme but cannot be metabolized. Such a molecule would act as a specific inhibitor, allowing for detailed study of the target protein's role in bacterial metabolism and symbiosis.

Developing rhizolotine into a chemical probe would provide a powerful tool for dissecting the specific metabolic pathways that support the rhizobia-legume symbiosis. chemicalprobes.org

Opportunities in Synthetic Biology for Understanding Specialized Metabolite Production

Synthetic biology offers powerful tools for both discovering and harnessing the production of specialized metabolites. nih.govnih.gov Once the biosynthetic gene cluster for rhizolotine is identified, it can be transferred into a genetically tractable host organism, such as Escherichia coli or yeast. mdpi.comjmb.or.kr

This approach, known as heterologous expression, provides numerous opportunities:

Pathway Elucidation: Expressing the genes in a simplified system is a definitive way to confirm that they are responsible for producing rhizolotine. mdpi.com

Sustainable Production: A microbial chassis could be engineered to produce large quantities of rhizolotine for use in other studies, such as those described in the sections above. nih.gov

Generation of Novel Analogs: Using the principles of combinatorial biosynthesis, the enzymes from the rhizolotine pathway could be combined with enzymes from other pathways to create novel "unnatural" natural products. mdpi.com This could lead to the generation of new biochemical probes or molecules with unique properties.

Understanding Regulation: The genetic parts of the rhizolotine pathway (e.g., its promoters) can be studied in isolation in a synthetic system to understand precisely how they are regulated, providing insights into the control of specialized metabolism. uth.gr

By applying the "design-build-test" cycle of synthetic biology, research into rhizolotine can advance our fundamental understanding of how symbiotic organisms construct complex chemical molecules. jmb.or.kr

Q & A

Q. How is rhizolotine identified and characterized in Lotus nodules?